molecular formula C17H15N5 B3181674 2,6-Dimethyl-4-(3-methyl-1H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile

2,6-Dimethyl-4-(3-methyl-1H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile

Cat. No.: B3181674
M. Wt: 289.33 g/mol
InChI Key: QKVFMAAIXZONRN-UHFFFAOYSA-N
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Description

BAY-474 is a chemical compound known for its role as an inhibitor of tyrosine-protein kinase c-Met. This kinase is involved in various cellular processes, including growth, motility, and differentiation. BAY-474 acts as an epigenetics probe and has been widely used in scientific research to study the c-Met pathway .

Mechanism of Action

Target of Action

The primary target of BAY-474 is the tyrosine-protein kinase c-Met . This protein plays a crucial role in various biological activities, making it an attractive target for oncology .

Mode of Action

BAY-474 acts as an inhibitor of the tyrosine-protein kinase c-Met . By inhibiting this protein, BAY-474 can disrupt the function of c-Met, leading to changes in the cell’s behavior.

Biochemical Pathways

The c-Met/HGF signaling pathway is the primary biochemical pathway affected by BAY-474 . This pathway plays a significant role in a diverse array of biological activities. The inhibition of c-Met by BAY-474 can disrupt this pathway, leading to downstream effects that can alter the behavior of the cell.

Pharmacokinetics

It is known that the compound is orally bioavailable . This means that it can be absorbed into the body when taken by mouth, which can impact its bioavailability and effectiveness.

Result of Action

The inhibition of c-Met by BAY-474 can lead to a variety of molecular and cellular effects. These effects depend on the specific biological context in which the compound is used. The primary result of bay-474’s action is the disruption of the c-met/hgf signaling pathway .

Biochemical Analysis

Biochemical Properties

BAY-474 plays a crucial role in biochemical reactions by inhibiting the activity of the tyrosine-protein kinase c-Met . This enzyme is involved in various cellular processes, including proliferation, survival, and migration. By inhibiting c-Met, BAY-474 disrupts these processes, making it a valuable tool for studying the role of c-Met in cancer and other diseases. The compound interacts with the c-Met enzyme through binding interactions, which prevent the enzyme from phosphorylating its substrates .

Cellular Effects

BAY-474 has been shown to have significant effects on various types of cells and cellular processes. In cancer cells, the compound inhibits cell proliferation and induces apoptosis by disrupting the c-Met signaling pathway . This pathway is crucial for cell survival and growth, and its inhibition leads to reduced cell viability. Additionally, BAY-474 affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of c-Met .

Molecular Mechanism

The molecular mechanism of BAY-474 involves its binding to the active site of the c-Met enzyme, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the disruption of various cellular processes. BAY-474 also affects gene expression by modulating the activity of transcription factors that are regulated by c-Met signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BAY-474 have been observed to change over time. The compound is stable under standard laboratory conditions and retains its inhibitory activity for extended periods . Prolonged exposure to BAY-474 can lead to the degradation of the compound, which may reduce its efficacy. Long-term studies have shown that BAY-474 can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of BAY-474 vary with different dosages in animal models. At low doses, the compound effectively inhibits c-Met activity without causing significant toxicity . At higher doses, BAY-474 can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects .

Metabolic Pathways

BAY-474 is involved in several metabolic pathways, primarily through its interaction with the c-Met enzyme . The compound is metabolized by liver enzymes, which convert it into inactive metabolites that are excreted from the body. BAY-474 also affects metabolic flux and metabolite levels by modulating the activity of c-Met and its downstream signaling pathways .

Transport and Distribution

Within cells and tissues, BAY-474 is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within cells . BAY-474 accumulates in specific tissues, including the liver and kidneys, where it exerts its inhibitory effects on c-Met .

Subcellular Localization

BAY-474 is localized to specific subcellular compartments, including the cytoplasm and nucleus . The compound’s activity and function are influenced by its subcellular localization, as it needs to be in proximity to the c-Met enzyme to exert its inhibitory effects. Post-translational modifications and targeting signals direct BAY-474 to these compartments, ensuring its effective inhibition of c-Met .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BAY-474 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as nucleophilic substitution, cyclization, and purification through chromatography .

Industrial Production Methods: Industrial production of BAY-474 follows Good Manufacturing Practices (GMP) to ensure high purity and consistency. The process involves large-scale synthesis in reactors, followed by purification and quality control measures to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions: BAY-474 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .

Scientific Research Applications

BAY-474 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Capmatinib: Another c-Met inhibitor with potential antineoplastic activity.

    Savolitinib: A selective and orally bioavailable c-Met inhibitor.

    JNJ-38877605: An ATP-competitive c-Met inhibitor with high selectivity.

Uniqueness of BAY-474: BAY-474 is unique due to its high potency and specificity as a c-Met inhibitor. It acts as an epigenetics probe, making it valuable for research in understanding the c-Met pathway and its role in various diseases .

Properties

IUPAC Name

2,6-dimethyl-4-(3-methyl-2H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5/c1-9-14(7-18)17(15(8-19)10(2)20-9)12-4-5-16-13(6-12)11(3)21-22-16/h4-6,17,20H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVFMAAIXZONRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)C3C(=C(NC(=C3C#N)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-Dimethyl-4-(3-methyl-1H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile
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2,6-Dimethyl-4-(3-methyl-1H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile
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2,6-Dimethyl-4-(3-methyl-1H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile
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2,6-Dimethyl-4-(3-methyl-1H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile
Reactant of Route 5
2,6-Dimethyl-4-(3-methyl-1H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile
Reactant of Route 6
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2,6-Dimethyl-4-(3-methyl-1H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile

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